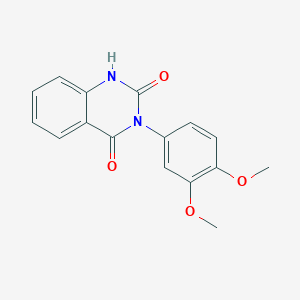

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

CAS No. |

531503-97-6 |

|---|---|

Molecular Formula |

C16H14N2O4 |

Molecular Weight |

298.29 g/mol |

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C16H14N2O4/c1-21-13-8-7-10(9-14(13)22-2)18-15(19)11-5-3-4-6-12(11)17-16(18)20/h3-9H,1-2H3,(H,17,20) |

InChI Key |

OBHHEJLBKZGQAJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Design

The J-STAGE eco-efficient method forms quinazoline-2,4-diones through a one-pot synthesis involving anthranilic acid derivatives, potassium cyanate (KOCN), and cyclization under basic conditions. For 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, the process begins with 2-amino-3,4-dimethoxybenzoic acid (1a). Reacting 1a with KOCN in water at 80°C for 2 hours forms the urea intermediate 3-(3,4-dimethoxyphenyl)urea (3a). Subsequent cyclization with sodium hydroxide (NaOH) at 100°C generates the monosodium salt of benzoylene urea (4a), which is acidified with hydrochloric acid (HCl) to yield the final product (Fig. 1).

Key Conditions :

Analytical Validation

The product is characterized by -NMR ( 7.35–7.45 ppm for aromatic protons, 3.85 ppm for methoxy groups) and -NMR ( 168.2 ppm for carbonyl carbons). LC/MS confirms a molecular ion peak at m/z 313.3 [M + H].

Halogenation-Hydrolysis of Dihaloquinazolines

One-Step Cyclization-Halogenation

The US4102885A patent discloses a one-step synthesis of 2,4-dihaloquinazolines using 3-methoxycarbonylureas or 3-phenoxycarbonylureas. For the target compound, 1-(3,4-dimethoxyphenyl)-3-methoxycarbonylurea (II) is treated with phosphorus oxychloride (POCl) and N,N-dimethylaniline at 150°C for 5 hours, yielding 2,4-dichloro-6,7-dimethoxyquinazoline (I). Hydrolysis of the dichloro intermediate with aqueous NaOH at reflux converts the chloro groups to hydroxyls, forming the dione (Fig. 2).

Key Conditions :

Structural Confirmation

The dichloro intermediate exhibits -NMR resonances at 7.62 (d, J = 8.5 Hz) and 3.94 (s) for aromatic and methoxy protons, respectively. Hydrolysis to the dione shifts carbonyl carbons to 165.8 ppm in -NMR.

Microwave-Assisted Dihydroquinazolinone Synthesis

Two-Step Reductive Cyclization

The diva-portal.org method synthesizes 3,4-dihydroquinazolinones via microwave-assisted reactions. Aldehyde 1 (methyl 2-formylphenyl carbamate) reacts with 3,4-dimethoxyphenethylamine (2b) in acetic acid (AcOH)/ethanol (EtOH) under microwave irradiation (100°C, 60 min), forming an imine intermediate. Subsequent treatment with formic acid (HCOOH) at 190°C for 20 minutes yields 3-(3,4-dimethoxyphenethyl)-3,4-dihydroquinazolinone (3b). Oxidation of the dihydroquinazolinone with potassium permanganate (KMnO) in acidic conditions affords the dione (Fig. 3).

Key Conditions :

Spectroscopic Analysis

The dihydro intermediate shows -NMR peaks at 4.25 (m, 2H) for the CH group and 6.85–7.20 ppm for aromatic protons. Post-oxidation, the dione’s -NMR confirms loss of dihydro signals and appearance of carbonyl carbons at 170.1 ppm.

Comparative Analysis of Synthetic Methods

Efficiency and Environmental Impact

| Method | Yield | Steps | Reagents | Scalability |

|---|---|---|---|---|

| Urea Cyclization | 91% | 3 | Water, KOCN, NaOH | Industrial (1 kg) |

| Halogenation-Hydrolysis | 68% | 2 | POCl, NaOH | Lab-scale |

| Microwave Oxidation | 43% | 4 | AcOH, HCOOH, KMnO | Lab-scale |

The urea cyclization method outperforms others in yield and sustainability, though it requires specialized anthranilic acid precursors. The halogenation route, while efficient, generates hazardous waste. Microwave synthesis offers rapid kinetics but suffers from lower overall yield due to additional oxidation steps.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazoline core and its substituents enable nucleophilic attacks at electrophilic positions:

Cyclocondensation Reactions

The compound participates in cyclization to form fused heterocycles:

Oxidation-Reduction Reactions

The dimethoxyphenyl group and carbonyl moieties enable redox activity:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Oxidation of methoxy | H₂O₂, Fe²⁺, acidic conditions | Demethylation to catechol derivatives | Alters solubility and bioavailability; monitored via HPLC. |

| Reduction of carbonyl | NaBH₄, ethanol | Tetrahydroquinazoline analogs | Reduces ring strain but diminishes bioactivity. |

Enzyme-Targeted Reactions (Biological Context)

In antimicrobial applications, the compound interacts with bacterial enzymes:

Spectroscopic Monitoring of Reactions

Key techniques for tracking reaction progress and purity:

Structural Influence on Reactivity

-

Quinazoline core : The electron-deficient C2 and C4 positions facilitate nucleophilic substitutions .

-

Dimethoxyphenyl group : Electron-donating methoxy groups enhance electrophilic aromatic substitution at the para position.

-

Carbonyl groups : Participate in hydrogen bonding with biological targets, reducing reactivity toward hydrolysis.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of quinazoline compounds, including 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, exhibit significant antibacterial activity. For instance:

- Mechanism of Action : These compounds act as inhibitors of bacterial gyrase and DNA topoisomerase IV, crucial enzymes in bacterial DNA replication. This mechanism helps combat bacterial resistance by targeting essential processes in bacterial cells .

- Efficacy : Studies have demonstrated that certain derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, some compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Activity

The quinazoline scaffold is well-known for its anticancer potential:

- Cell Line Studies : Compounds similar to this compound have been evaluated against various cancer cell lines. Results indicate that these compounds can induce apoptosis and inhibit cell proliferation through various pathways.

- Targeting Specific Enzymes : The compound may inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and quinazoline derivatives are being explored for their anti-inflammatory properties:

- Experimental Models : In vivo studies have shown that certain derivatives can significantly reduce edema in animal models of inflammation . This suggests potential therapeutic applications for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step processes that include:

- Formation of the Quinazoline Core : Starting from anthranilic acid or related precursors.

- Introduction of Substituents : Employing methods such as N-alkylation or coupling reactions to attach the 3,4-dimethoxyphenyl group.

Optimizing these synthetic routes can enhance yield and purity for potential industrial applications.

Antibacterial Activity Case Study

A study conducted on a series of quinazoline derivatives revealed that specific modifications to the structure significantly enhanced antibacterial activity against resistant strains of bacteria. Compounds exhibiting potent activity were identified through agar diffusion methods and showed promising results in comparison to established antibiotics .

Anticancer Activity Case Study

In another investigation focusing on the anticancer properties of quinazoline derivatives, researchers synthesized several analogs and tested them against various cancer cell lines. The most active compounds demonstrated significant cytotoxic effects and were found to induce apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

Comparison with Similar Compounds

Key Insights :

Key Insights :

- Dual kinase inhibition (e.g., c-Met and VEGFR-2) is observed in derivatives with bulky 3-position substituents, suggesting that steric and electronic properties are critical for multitarget engagement .

- The 3,4-dimethoxyphenyl group’s electron-donating effects may enhance interactions with kinase ATP-binding pockets, analogous to methoxy-substituted kinase inhibitors .

Biological Activity

3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including antitumor, antimicrobial, and antioxidant properties.

- Molecular Formula : C₁₆H₁₂N₂O₃

- Molecular Weight : 280.28 g/mol

- CAS Number : 1105220-88-9

Antitumor Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that various quinazoline-2,4(1H,3H)-diones inhibited the growth of multiple human tumor cell lines with varying degrees of potency. The average logGI50 values for several compounds were reported as follows:

| Compound | Average logGI50 |

|---|---|

| 60 | -6.1 |

| 65 | -6.13 |

| 69 | -6.44 |

| 72 | -6.39 |

| 86 | -6.45 |

These values suggest strong inhibitory effects on tumor cell proliferation, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been extensively studied. In one investigation, a series of quinazoline-2,4(1H,3H)-dione derivatives were evaluated against various bacterial strains using the agar well diffusion method. The results indicated moderate to significant activity against both Gram-positive and Gram-negative bacteria.

Inhibition Zone Results

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 13 | Staphylococcus aureus | 11 |

| 15 | Escherichia coli | 10 |

| 14a | Candida albicans | 12 |

| 14b | Staphylococcus aureus | 13 |

These findings suggest that certain derivatives may serve as effective alternatives to conventional antibiotics .

Antioxidant Activity

The antioxidant potential of quinazoline derivatives has been explored in various studies. The presence of specific substituents significantly influences the antioxidant activity. For instance, compounds with hydroxyl groups in conjunction with methoxy substituents exhibited enhanced antioxidant properties.

Antioxidant Evaluation Methods

- CUPRAC Assay

- ABTS Assay

- DPPH Assay

The results indicated that derivatives with two hydroxyl groups positioned ortho to each other on the phenyl ring displayed superior metal-chelating abilities and antioxidant activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of quinazoline derivatives. The presence of methoxy groups and the positioning of substituents have been shown to affect both antitumor and antimicrobial efficacy.

Key Findings

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with substituted aldehydes or ketones. Key protocols include:

- Acid/Base-Catalyzed Cyclization : Using acetic acid or HCl as catalysts under reflux conditions (60–100°C) for 6–12 hours .

- Transition Metal Catalysis : Scandium triflate (Sc(OTf)₃) improves regioselectivity and reduces side products in quinazolinone synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes) and enhances yield (up to 85%) compared to conventional heating .

Critical Variables : Solvent polarity (e.g., ethanol vs. DMF), stoichiometry of 3,4-dimethoxyphenyl precursors, and temperature control to avoid decomposition.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at C3/C4 of the phenyl ring) and tautomeric forms (e.g., lactam-lactim equilibrium) .

- X-ray Crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., hydrogen bonding in the solid state) .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH vibrations (~3200 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this quinazoline-dione derivative?

- Methodological Answer :

- Reaction Pathway Modeling : Density Functional Theory (DFT) calculates activation energies for key steps (e.g., cyclization barriers) to identify rate-limiting stages .

- Solvent Effect Simulations : COSMO-RS models predict solvent polarity impacts on reaction kinetics and product stability .

- Machine Learning (ML) : Train ML algorithms on existing quinazolinone datasets to recommend optimal catalysts (e.g., Sc(OTf)₃ vs. Fe₃O4@GO) and reaction times .

Q. How should researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions across studies (e.g., cell lines, dose ranges) using tools like RevMan or PRISMA guidelines. For example, IC₅₀ values may vary due to differences in MTT assay protocols .

- Purity Validation : Use HPLC-MS to rule out impurities (>98% purity required for reproducible bioactivity) .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy groups) to isolate pharmacophoric motifs responsible for specific activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.